molecular formula C9H13NO2 B010667 Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate CAS No. 100819-38-3

Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate

Cat. No. B010667
M. Wt: 167.2 g/mol
InChI Key: GTPYZIUBOCFWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate is a chemical compound that has been widely used in scientific research. It is a derivative of aziridine, which is a highly reactive three-membered ring molecule. Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate has unique properties that make it useful in a variety of applications, including organic synthesis, bioconjugation, and drug discovery.

Mechanism Of Action

The mechanism of action of Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate is not well understood. However, it is believed to act as a Michael acceptor, which means that it can react with nucleophiles such as amino acids or thiols. This property makes it useful for bioconjugation and other applications where covalent bonding is desired.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate. However, it is known to be a reactive molecule that can interact with biomolecules such as proteins and nucleic acids. This property makes it useful in bioconjugation and other applications where covalent bonding is desired.

Advantages And Limitations For Lab Experiments

One advantage of Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate is its reactivity, which makes it useful in a variety of applications. However, its reactivity can also be a limitation, as it can react with unintended biomolecules or surfaces. Additionally, the synthesis of Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate can be challenging, which can limit its use in some labs.

Future Directions

There are many potential future directions for the use of Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate in scientific research. One area of interest is in drug discovery, where it could be used as a building block for the synthesis of new drugs. Additionally, it could be used in the development of new bioconjugation methods or in the study of protein-protein interactions. Overall, Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate has many potential applications in scientific research, and its unique properties make it a valuable tool for many different fields.

Synthesis Methods

Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate can be synthesized through a multistep process that involves the reaction of propargyl alcohol with isopropylamine, followed by the addition of ethyl chloroformate. The resulting product is purified through column chromatography to obtain the final compound.

Scientific Research Applications

Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate has been used in a variety of scientific research applications. One of its main uses is in organic synthesis, where it is used as a building block for the synthesis of more complex molecules. It has also been used in bioconjugation, where it is used to attach biomolecules to surfaces or other biomolecules.

properties

CAS RN

100819-38-3

Product Name

Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

prop-2-ynyl 1-propan-2-ylaziridine-2-carboxylate

InChI

InChI=1S/C9H13NO2/c1-4-5-12-9(11)8-6-10(8)7(2)3/h1,7-8H,5-6H2,2-3H3

InChI Key

GTPYZIUBOCFWGA-UHFFFAOYSA-N

SMILES

CC(C)N1CC1C(=O)OCC#C

Canonical SMILES

CC(C)N1CC1C(=O)OCC#C

synonyms

2-Aziridinecarboxylicacid,1-(1-methylethyl)-,2-propynylester(9CI)

Origin of Product

United States

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